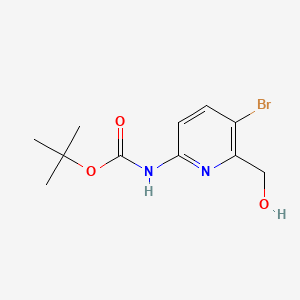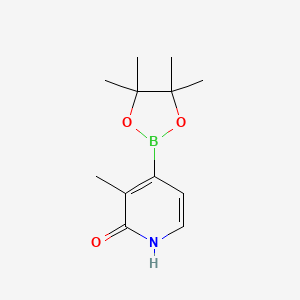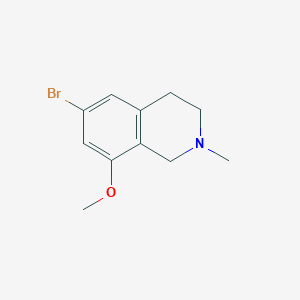
6-Bromo-8-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic drugs. This particular compound features a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl group at the 2nd position, making it a unique derivative of isoquinoline.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline typically involves the bromination of 1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination can help in scaling up the production while maintaining safety and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Formation of 8-methoxy-2-methylisoquinoline-6-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline.
Substitution: Formation of 6-amino-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline.
科学的研究の応用
6-Bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for neurodegenerative diseases and other disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and methoxy group may enhance its binding affinity to specific targets, leading to its biological effects. Further research is needed to elucidate the exact pathways involved.
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Lacks the bromine and methoxy groups, making it less potent in certain biological activities.
8-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the bromine atom, leading to different reactivity and biological properties.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.
Uniqueness: The combination of the bromine atom at the 6th position and the methoxy group at the 8th position in 6-bromo-1,2,3,4-tetrahydro-8-methoxy-2-methylIsoquinoline makes it unique. This structural arrangement can lead to distinct chemical reactivity and biological activities compared to its analogs.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
6-bromo-8-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H14BrNO/c1-13-4-3-8-5-9(12)6-11(14-2)10(8)7-13/h5-6H,3-4,7H2,1-2H3 |
InChIキー |
TUKDZVOBDCIOQY-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C(=CC(=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


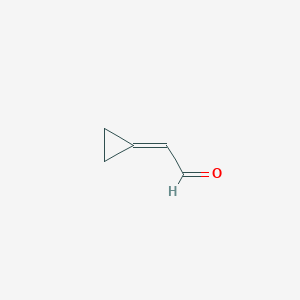
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
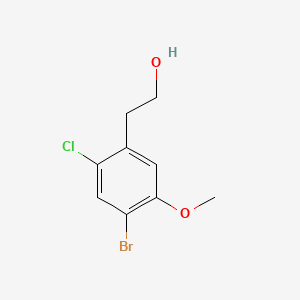
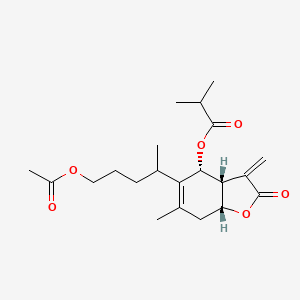
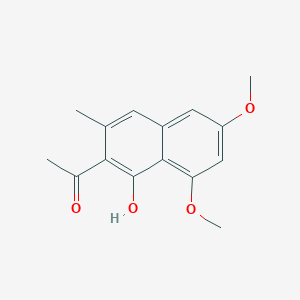
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
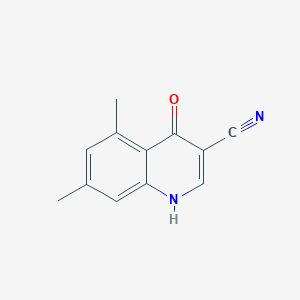
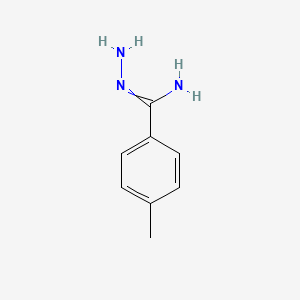
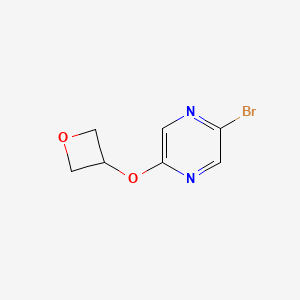
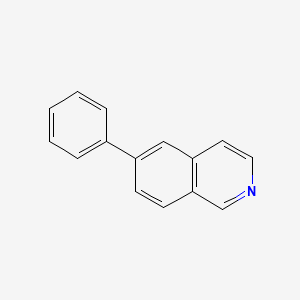
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
